N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine
Description
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an isoquinoline moiety at the N1 position and a methyl group on the same nitrogen. This compound belongs to a class of diamines with diverse applications in medicinal chemistry, coordination chemistry, and materials science.
Properties
IUPAC Name |
N'-(isoquinolin-1-ylmethyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16(9-7-14)10-13-12-5-3-2-4-11(12)6-8-15-13/h2-6,8H,7,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNQTWQXNBGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction.
Attachment of Ethane-1,2-diamine: The isoquinoline derivative is then reacted with ethane-1,2-diamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities, such as anticancer, antiviral, and antimicrobial agents.
Biological Studies: It serves as a probe for studying biological processes and interactions, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules and natural product derivatives.
Industrial Applications: It is used in the development of new materials, such as polymers and catalysts, with specific properties.
Mechanism of Action
The mechanism of action of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomerism in Isoquinoline Derivatives
A key structural analog is N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (3ai) (). The positional isomerism (isoquinoline substitution at C1 vs. C4) alters electronic distribution and steric interactions. For example:
- C1 substitution (target compound) may enhance π-π stacking due to proximity to the methylene bridge.
- C4 substitution (3ai) could influence hydrogen bonding or metal coordination due to spatial orientation differences.
This variation impacts reactivity and binding affinity in biological or catalytic systems .
Quinoline-Based Diamines
N1-(2-(5,7-Dichloro-8-nitroquinolin-2-yl)ethyl)-N1-methylethane-1,2-diamine (H-Atokel-5) () shares the ethane-diamine backbone but substitutes isoquinoline with a nitroquinoline group. Key differences include:
- Bioactivity: H-Atokel-5 exhibits antimalarial activity, suggesting quinoline derivatives are prioritized for parasitic targets.
- Electronic Effects: The nitro group in H-Atokel-5 increases electrophilicity, whereas isoquinoline’s fused aromatic system may enhance lipophilicity .
Substituent-Driven Property Variations
- N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine (): Molecular Weight: 198.69 g/mol vs. ~260–280 g/mol (estimated for the target compound). aliphatic amines in ) but reducing solubility compared to isoquinoline .
- N1-((4-(4-Isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine (): Pyrrole vs. Isoquinoline: The pyrrole ring offers hydrogen-bonding sites, while isoquinoline provides a rigid, planar structure for π interactions .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Data
- 1H NMR: Isoquinoline protons in the target compound are expected near δ 7.5–9.0 ppm (aromatic region), similar to quinoline derivatives (e.g., δ 8.48 ppm for H-Atokel-5 in ).
- 13C NMR: The isoquinoline carbons (C1–C10) would resonate at 115–150 ppm, distinct from aliphatic diamines like N-methylethylenediamine (), which show signals below 50 ppm .
IR and Mass Spectra
Medicinal Chemistry
- Antimalarial Potential: Quinoline-diamines () are well-established antimalarials. The target compound’s isoquinoline group may target similar pathways (e.g., heme detoxification) but with altered pharmacokinetics .
- Anticancer Activity: Platinum-diamine complexes () highlight the role of diamines in DNA binding. The isoquinoline moiety could enhance intercalation or metal coordination .
Corrosion Inhibition
Aliphatic amines like DETA and TETA () inhibit corrosion via adsorption on metal surfaces. The target compound’s aromaticity may improve adsorption stability but reduce solubility in aqueous systems .
Biological Activity
N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine, also known by its CAS number 1353956-14-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an isoquinoline moiety linked to a methylethane-1,2-diamine framework. The structural formula can be represented as follows:
This structure is essential for understanding its interaction with biological targets.
This compound has been studied for various biological activities:
- Inhibition of Hypoxia-Inducible Factor (HIF) : Recent studies revealed that derivatives of isoquinoline can inhibit HIF signaling pathways, which are crucial in conditions like rheumatoid arthritis (RA) and cancer. Specifically, compounds similar to this compound have shown promising results in reducing inflammation and angiogenesis associated with RA by blocking hypoxia-induced HIF-1α protein accumulation .
- Neuroprotective Effects : Compounds related to isoquinoline structures have demonstrated neuroprotective properties. For example, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline indicate that such compounds can inhibit dopamine metabolism and reduce cravings associated with substance abuse disorders .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| HIF Inhibition | Blocks HIF-1α accumulation | |
| Anti-inflammatory | Reduces inflammation in RA models | |
| Neuroprotection | Inhibits dopamine metabolism |
Case Study 1: HIF Inhibition in Rheumatoid Arthritis
In a study focusing on RA, a derivative of this compound was tested for its ability to inhibit HIF signaling. The results indicated that the compound significantly decreased the inflammatory response and improved joint pathology in an adjuvant-induced arthritis rat model. The compound's IC50 value was determined to be 0.55 μM in luciferase reporter assays targeting HIF activity .
Case Study 2: Neuroprotective Effects
Another research effort investigated the effects of isoquinoline derivatives on cocaine-induced reinstatement in animal models. The study found that these compounds could effectively reduce the reinstatement of drug-seeking behavior by modulating neurotransmitter levels in critical brain regions such as the nucleus accumbens and striatum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
